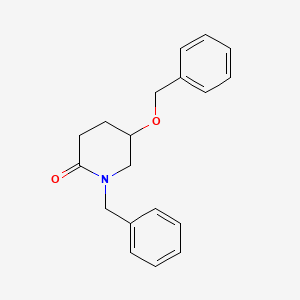

1-Benzyl-5-(benzyloxy)piperidin-2-one

Description

Significance of Piperidine (B6355638) Derivatives in Chemical and Biological Research

Piperidine derivatives are of paramount importance in the fields of chemical and biological research, primarily due to their diverse pharmacological activities. nih.gov The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's biological activity and properties. acs.org

In addition to their therapeutic applications, piperidine derivatives serve as crucial intermediates in the synthesis of complex organic molecules. ijnrd.org Chiral piperidine scaffolds, in particular, are instrumental in drug design for modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing toxicity. thieme-connect.com The widespread presence of the piperidine nucleus in both natural alkaloids and synthetic drugs underscores its significance in the ongoing quest for new and effective therapeutic agents. encyclopedia.pubresearchgate.net

Table 1: Examples of Pharmacological Actions of Piperidine Derivatives

| Pharmacological Action | Examples of Piperidine Derivatives |

|---|---|

| Anti-diabetic | Voglibose |

| Anti-Alzheimer | Donepezil ijnrd.org |

| Antipsychotic | Pimozide, Pipotiazine ijnrd.org |

| Analgesic | Meperidine ijnrd.org |

Overview of 1-Benzyl-5-(benzyloxy)piperidin-2-one as a Synthetic Target and Intermediate

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest its role as a valuable synthetic intermediate. The molecule incorporates several key functional groups: a piperidin-2-one core, an N-benzyl protecting group, and a benzyloxy substituent at the 5-position.

The N-benzyl group is a common protecting group for secondary amines, which can be readily removed by hydrogenolysis. orgsyn.org This allows for further functionalization of the nitrogen atom late in a synthetic sequence. The benzyloxy group at the 5-position serves as a protected hydroxyl group, which can be deprotected to reveal a reactive hydroxyl functionality for subsequent chemical transformations. The piperidin-2-one, or δ-lactam, structure itself is a versatile scaffold.

Given these features, this compound is likely designed as an intermediate for the synthesis of more complex, substituted piperidines. For instance, the carbonyl group of the lactam can be reduced, or the ring can be opened to yield a linear amino acid derivative. The protected hydroxyl group at the 5-position, once deprotected, can serve as a handle for introducing further complexity. This compound is a clear example of a building block designed for the strategic elaboration into more complex target molecules, potentially with specific biological activities.

Table 2: Structural Features of this compound and their Synthetic Utility

| Structural Feature | Chemical Group | Synthetic Utility |

|---|---|---|

| Piperidin-2-one | Cyclic amide (δ-lactam) | Core scaffold, can be reduced or ring-opened. |

| 1-Benzyl | N-benzyl group | Protecting group for the nitrogen atom, removable by hydrogenolysis. |

Historical Context of Piperidin-2-one Scaffolds in Organic Synthesis

The piperidin-2-one scaffold, also known as δ-valerolactam, has a long-standing history in organic synthesis. These structures are key components of many natural products and pharmacologically active compounds. Historically, the synthesis of piperidin-2-ones has been a subject of significant interest, leading to the development of various synthetic methodologies.

Early methods often involved the cyclization of 5-aminopentanoic acid derivatives. Over the years, more sophisticated and efficient methods have been developed, including various annulation and cycloaddition strategies. nih.gov The piperidone framework, in general, has been recognized as a versatile template for creating diverse molecular architectures. acs.orgresearchgate.net For example, 1-benzyl-4-piperidone is a well-known building block used in the synthesis of a wide range of medicinal compounds. chemicalbook.comchemicalbook.com

The development of catalytic and stereoselective methods for the synthesis of substituted piperidin-2-ones has been a major focus in modern organic chemistry. These advancements have enabled the efficient construction of chiral piperidin-2-one derivatives, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. The continued innovation in the synthesis of these scaffolds highlights their enduring importance as precursors to complex piperidine-containing molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-benzyl-5-phenylmethoxypiperidin-2-one |

InChI |

InChI=1S/C19H21NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |

InChI Key |

MLHHNIBOIWZLIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(CC1OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 5 Benzyloxy Piperidin 2 One

Retrosynthetic Analysis of 1-Benzyl-5-(benzyloxy)piperidin-2-one

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, a δ-lactam, the primary disconnection occurs at the amide bond (C-N bond) within the six-membered ring. This leads to a linear precursor, a δ-amino acid or its ester derivative.

Key Disconnections:

C-N Bond (Lactam Ring): The most logical initial disconnection is the amide bond, which retrosynthetically transforms the δ-lactam into an acyclic δ-amino ester. This precursor is methyl 5-(benzylamino)-4-(benzyloxy)pentanoate. This simplifies the target to a problem of linear chain synthesis followed by a cyclization step.

C4-C5 Bond: The benzyloxy group at the C5 position (relative to the nitrogen) can be seen as originating from a chiral alcohol. This suggests a precursor like a protected glutamic acid derivative, where the carboxylic acid side chain is homologated and the α-amino group becomes the ring nitrogen.

N-Benzyl and O-Benzyl Groups: The two benzyl (B1604629) groups are introduced via N-alkylation and O-alkylation reactions, respectively, using benzyl bromide or a similar benzylating agent.

A plausible retrosynthetic pathway could start from a chiral precursor like L-glutamic acid to ensure stereocontrol at the C5 position. The synthesis would involve protecting group manipulations, reduction of a carboxylic acid to an alcohol, and chain extension to form the necessary δ-amino acid backbone before the final cyclization.

Classical and Modern Approaches to Piperidine (B6355638) Ring Formation

The formation of the piperidin-2-one ring is the cornerstone of the synthesis. Both classical and modern organic chemistry offer a diverse toolkit for this transformation.

Cyclization Reactions Utilizing Amine and Carboxylic Acid Derivatives

The most direct method for forming the δ-lactam ring of this compound is the intramolecular cyclization of a δ-amino acid or its corresponding ester. This reaction, known as lactamization, involves the formation of an amide bond between the amine at C5 and the carboxyl group at C1.

The linear precursor, such as methyl 5-(benzylamino)-4-(benzyloxy)pentanoate, can be induced to cyclize under thermal conditions or with the aid of coupling agents. The reaction is often driven by the favorable thermodynamics of forming a stable six-membered ring.

| Precursor Type | Reagents and Conditions | Outcome |

| δ-Amino Acid | Heat, High Dilution | Lactam formation, potential for polymerization |

| δ-Amino Ester | NaOMe, refluxing MeOH | Intramolecular amidation (Lactamization) |

| δ-Amino Acid | Carbodiimides (e.g., DCC, EDCI) | Activated ester formation followed by cyclization |

Intramolecular Condensation and Cyclization Strategies

Intramolecular condensation reactions provide an alternative route to the piperidinone core. While the Dieckmann condensation is classically used for synthesizing piperidine-2,4-diones via the cyclization of N-substituted diesters, related strategies can be envisioned. core.ac.uk For instance, a tandem reductive amination and cyclization cascade can be employed. This involves the reaction of a δ-keto ester with benzylamine (B48309). The initial imine formation is followed by reduction and spontaneous lactamization.

Another strategy involves the Michael addition of an amine to an α,β-unsaturated ester, which generates the δ-amino ester precursor in situ, followed by cyclization.

| Strategy | Key Intermediates | Description |

| Reductive Amination Cascade | δ-Keto ester, Benzylamine, Reducing agent (e.g., NaBH₃CN) | Forms the N-benzyl amine which then cyclizes onto the ester. |

| Aza-Michael/Cyclization | α,β-Unsaturated δ-lactone, Benzylamine | Michael addition of benzylamine opens the lactone and subsequent cyclization forms the N-benzyl lactam. |

Radical Cyclization Approaches

Radical cyclizations offer a powerful method for forming C-C or C-heteroatom bonds under mild conditions. ajchem-a.comnih.gov To form a δ-lactam like this compound, an N-alkenyl α-haloamide precursor can be utilized. nih.gov The reaction is typically initiated by a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH).

For the target molecule, a hypothetical precursor would be N-benzyl-N-(but-3-en-1-yl)-2-bromo-3-(benzyloxy)propanamide. A 6-endo-trig cyclization of the radical generated at the α-carbon onto the alkene would form the desired piperidinone ring. However, controlling regioselectivity (5-exo vs. 6-endo cyclization) and managing competing side reactions like direct reduction can be challenging. nih.gov

| Radical Precursor | Initiator/Reagent | Key Step |

| N-alkenyl α-haloamide | AIBN, Bu₃SnH | 6-endo radical cyclization onto the double bond. |

| N-alkenyl amide with sulfonyl group | Photoredox catalyst | Sulfonyl radical migration and cyclization. nih.gov |

Photochemical Methods for Piperidinone Scaffolds

Modern synthetic chemistry has embraced photochemical methods for their ability to access unique reaction pathways under mild conditions. An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from simple precursors like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.netresearchgate.net

This approach involves the photocatalytic generation of a nitrogen-centered radical from an ammonium salt, which then engages with an alkene and an unsaturated carbonyl compound in a cascade process to build the piperidinone ring. researchgate.net While this method provides a highly substituted scaffold, significant modifications would be required to tailor the substitution pattern to that of this compound.

Stereoselective Synthesis of this compound and its Chiral Precursors

The presence of a stereocenter at the C5 position necessitates stereoselective synthetic strategies to obtain enantiomerically pure this compound.

A prominent strategy is the chiral pool approach , which utilizes readily available, enantiopure starting materials from nature. L-glutamic acid is an ideal starting material as it possesses the required stereochemistry that can be translated to the C5 position of the target molecule. lookchem.com The synthesis begins with the protection of the amino and carboxyl groups of L-glutamic acid. The side-chain carboxylic acid is then selectively reduced to an alcohol, which corresponds to the C5-hydroxymethyl group. This alcohol can then be protected as a benzyl ether. Subsequent chemical steps would be used to build the rest of the carbon chain, followed by N-benzylation and final lactamization to yield the desired enantiopure product.

Asymmetric catalysis offers another powerful route. This could involve an asymmetric hydrogenation of a corresponding 2-pyridone precursor using a chiral metal catalyst to set the C5 stereocenter. Alternatively, a diastereoselective intramolecular Michael addition on a chiral acyclic precursor, where a chiral auxiliary guides the facial selectivity of the ring closure, can be employed to establish the correct stereochemistry. Recent advances have highlighted methods for the asymmetric synthesis of γ- and δ-lactams using chiral catalysts. nih.govrsc.org

| Stereoselective Strategy | Approach | Example Precursor |

| Chiral Pool Synthesis | Use of a naturally occurring chiral starting material. | L-Glutamic acid. lookchem.com |

| Asymmetric Catalysis | Enantioselective hydrogenation of a prochiral precursor. | 1-Benzyl-5-(benzyloxy)-2-pyridone with a chiral Rh or Ru catalyst. |

| Auxiliary-Controlled Diastereoselection | A chiral auxiliary attached to the precursor directs the stereochemical outcome of the cyclization. | An acyclic δ-amino ester with a chiral auxiliary on the nitrogen atom. |

Chemoenzymatic Synthetic Routes and Biocatalytic Desymmetrization

Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical synthesis to produce stereo-defined piperidines. A key strategy in this area is biocatalytic desymmetrization, which involves the selective modification of a prochiral or meso compound by an enzyme to create a chiral product. nih.govmdpi.com

One notable chemoenzymatic method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. This process can convert N-substituted tetrahydropyridines into stereochemically precise 3- and 3,4-substituted piperidines. nih.gov Enzymes, particularly lipases, are widely used for the desymmetrization of meso- and prochiral molecules, offering a sustainable alternative to chemical catalysis. mdpi.com These enzymatic reactions are valued for their high stereoselectivity and ability to function under mild conditions. mdpi.com

Imine reductases (IREDs) have also been employed in the desymmetrization of biaryls, demonstrating the potential of these enzymes in creating chiral amine building blocks. nih.gov The development of enzymatic desaturation systems using flavin-dependent ene-reductases further expands the toolkit for synthesizing chiral cyclohexenones, which can be precursors to piperidine structures. x-mol.net

| Catalyst/Enzyme | Substrate Type | Product Type | Key Features |

| Amine oxidase/Ene imine reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | One-pot cascade reaction, precise stereochemistry. nih.gov |

| Lipases | Meso and prochiral molecules | Chiral intermediates | High stereoselectivity, mild reaction conditions. mdpi.com |

| Imine reductases (IREDs) | Biaryls | Chiral biaryl amines | Efficient desymmetrization, potential for atropisomer synthesis. nih.gov |

| Flavin-dependent ene-reductases | Cyclohexanones | Chiral cyclohexenones | Enzymatic desaturation, synthesis of quaternary stereocenters. x-mol.net |

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful tool for establishing stereocenters in the synthesis of chiral piperidines. This technique often involves the use of chiral catalysts to stereoselectively reduce a prochiral substrate. For instance, the hydrogenation of pyridine (B92270) derivatives can yield cis-piperidines, which can then be transformed into their trans-diastereoisomers. whiterose.ac.uk

Ruthenium-BINAP complexes are effective catalysts for the asymmetric hydrogenation of substrates like alkylidenesuccinic acids, which can be converted into chiral lactones, demonstrating a pathway to substituted ring systems. rsc.org The diastereoselectivity of hydrogenation can be influenced by the choice of catalyst and reaction conditions. For example, using 10% Pd/C can preferentially form the trans-isomer of a substituted piperidine, while PtO2 may yield a different diastereomeric ratio. whiterose.ac.uk

Chiral Resolution Methods

Chiral resolution is a classical yet effective method for separating racemic mixtures of chiral compounds. wikipedia.org This is particularly relevant for intermediates in the synthesis of this compound, such as chiral 1-benzyl-3-hydroxypiperidine. epo.org

The most common approach is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomeric salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. wikipedia.org Cocrystallization is another emerging technique for chiral resolution, offering various strategies like the formation of host-guest inclusion compounds or diastereomeric cocrystal pairs. rsc.org

| Method | Principle | Key Features |

| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form diastereomeric salts with different solubilities. wikipedia.org | Widely applicable, relies on crystallization for separation. wikipedia.org |

| Cocrystallization | Formation of cocrystals between a racemic compound and a chiral coformer. rsc.org | Offers multiple strategies for separation, including preferential enrichment. rsc.org |

| Preferential Crystallization | Seeding a supersaturated solution of a racemate with crystals of one enantiomer to induce its crystallization. | Can be highly efficient for certain compounds. |

Control of Relative and Absolute Stereochemistry in Piperidine Architectures

Controlling both the relative and absolute stereochemistry is crucial in the synthesis of complex piperidine structures. rsc.org Various strategies have been developed to achieve this, often involving stereoselective reactions that build the piperidine ring or modify existing stereocenters.

Diastereoselective reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, is one method to control the stereochemistry of the resulting piperidines. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the cyclization. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of a double bond to form substituted piperidines. nih.gov Furthermore, palladium-catalyzed enantioselective approaches have been developed for this type of transformation. nih.gov

Conformational control can be used to epimerize existing stereocenters. For example, cis-piperidines can be converted to their trans-diastereoisomers through epimerization facilitated by conformational control. whiterose.ac.uk

Functional Group Interconversions and Protecting Group Strategies

The synthesis of this compound requires careful management of functional groups through protection and deprotection steps, as well as strategic introduction of key moieties.

Introduction of the Benzyloxy Moiety via Nucleophilic Substitution

The benzyloxy group is typically introduced via a nucleophilic substitution reaction. For instance, the synthesis of 5-benzyloxypentanol can be achieved through the benzylation of a diol, which protects one of the hydroxyl groups. mdpi.com This protected alcohol can then undergo further transformations, such as a Mitsunobu reaction with glutarimide, to build the piperidine precursor. mdpi.com

Selective Protection and Deprotection of Amine and Hydroxyl Functionalities (e.g., Boc Deprotection)

Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during synthesis. jocpr.com The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. The N-Boc group enhances stability and allows for selective modifications of the piperidine ring.

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Benzyl (Bn) | Hydroxyl, Amine | Hydrogenolysis. libretexts.org |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA, HCl). jgtps.comcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., piperidine). creative-peptides.com |

Ester-to-Amide Conversions (e.g., Aminolysis)

The conversion of esters to amides, or amidation, is a fundamental transformation in organic synthesis and a key potential step in the formation of the lactam ring in this compound. This can be achieved through intramolecular cyclization of a suitable amino ester precursor or by direct amidation of a carboxylic ester. The direct conversion of unactivated esters is a particularly valuable strategy. rsc.org

One plausible route involves the intramolecular aminolysis (lactamization) of a linear precursor, such as an ethyl or methyl 5-(benzyloxy)-δ-(benzylamino)pentanoate. This cyclization would be a critical step in forming the desired piperidin-2-one ring structure.

Various modern catalytic systems have been developed to facilitate this transformation under mild conditions, moving away from classical methods that often require harsh conditions. For instance, a facile one-pot transformation of benzyl esters into amides can be achieved using α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride (FeCl₃). researchgate.netrsc.org In this method, the benzyl ester is converted in situ into an acid chloride intermediate, which then readily reacts with an amine. researchgate.netrsc.org Another efficient method employs lithium hydroxide (B78521) (LiOH) as a catalyst for the direct and rapid conversion of esters to amides, often under solvent-free microwave conditions. rsc.org Such methods are compatible with a range of ester and amine substrates, offering high yields in short reaction times. rsc.org

The table below summarizes various catalytic approaches for ester-to-amide conversions relevant to the synthesis of the target compound.

| Catalyst/Reagent | Substrates | Conditions | Yield | Reference |

| Ferric(III) chloride (FeCl₃) | Benzyl ester, Amine | CH₂Cl₂, Room Temp | High | researchgate.netrsc.org |

| Lithium hydroxide (LiOH) | Ethyl ester, Amine | Solvent-free, 200 °C, Microwave | Good to Excellent | rsc.org |

| Indium(III) iodide (InI₃) | Ester, Primary Amine | Catalytic amount | Good | researchgate.net |

| Tin(II) amides | Ester, Amine | N/A | N/A | researchgate.net |

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions and employing process intensification strategies are paramount for developing synthetic routes that are not only high-yielding but also efficient, cost-effective, and environmentally benign.

The choice of solvent plays a critical role in nucleophilic substitution and cyclization reactions, influencing reaction rates and selectivity by solvating and stabilizing the reactants, intermediates, and transition states. researchgate.net In aminolysis reactions, the solvent can affect the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl group. researchgate.net

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly employed in such syntheses. unisi.itmdpi.comderpharmachemica.com These solvents are effective at solvating cations, leaving the corresponding anion more nucleophilic. For instance, in the reaction between piperazine (B1678402) and benzyl bromide, the rate of reaction is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent. researchgate.net The transition state is often more solvated than the reactants, which can accelerate the reaction. researchgate.net In contrast, protic solvents can form hydrogen bonds with the amine, potentially reducing its nucleophilicity. The selection of an appropriate solvent is therefore a key parameter to optimize for maximizing the yield and purity of this compound.

The following table illustrates the use of different solvents in related synthetic transformations.

| Reaction Type | Solvent | Temperature | Observations | Reference |

| N-alkylation | DMF | 110 °C | Standard for Sₙ2 reactions | unisi.it |

| Cyclocarbonylation | THF | 110-210 °C | Suitable for flow chemistry | mdpi.com |

| Aminolysis | CH₂Cl₂ | Room Temp | Mild conditions with FeCl₃ catalyst | researchgate.net |

| N-alkylation | Acetonitrile | 60-80 °C | Good yields in fentanyl analog synthesis | google.com |

Catalysis is at the heart of modern synthetic chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, catalysts can be employed in several key steps, including the crucial lactam formation. As mentioned, Lewis acids like FeCl₃ can effectively catalyze the amidation of esters. researchgate.netrsc.org Simple inorganic bases like LiOH have also proven to be robust catalysts for this transformation. rsc.org

In the broader context of piperidine synthesis, various metal-based catalysts are used. For example, nickel-based catalysts have been developed for the catalytic reduction of pyridine precursors to form the piperidine ring. google.com While not directly applicable to lactam formation, this highlights the importance of catalyst innovation in the synthesis of the core piperidine scaffold.

Stereocontrol is another critical aspect, particularly at the C5 position bearing the benzyloxy group. If the synthesis starts from a chiral precursor, maintaining stereochemical integrity is essential. The synthesis of related chiral piperidines, such as 5R-[(benzyloxy)amino]piperidine-2S-carboxylate, often involves steps for chiral resolution or the use of stereoselective reductions. google.com Although expensive iridium or ruthenium catalysts are sometimes used for high stereoselectivity, research also focuses on developing more cost-effective catalytic systems to achieve the desired stereoisomer. google.comgoogle.com

| Catalyst | Reaction | Purpose | Key Advantages | Reference |

| Ferric(III) chloride (FeCl₃) | Ester to Amide Conversion | Catalyzes amidation | Mild conditions, high yield | researchgate.netrsc.org |

| Lithium hydroxide (LiOH) | Ester to Amide Conversion | Catalyzes amidation | Solvent-free, rapid reaction | rsc.org |

| Nickel-based catalyst | Pyridine Reduction | Piperidine ring formation | Low-cost, recyclable | google.com |

| Iridium/Ruthenium catalysts | Asymmetric Reduction | Stereocontrol | High enantioselectivity | google.comgoogle.com |

Routes that utilize inexpensive and readily available starting materials are highly desirable. google.com For instance, some syntheses of complex piperidines start from L-glutamic acid. google.com Minimizing the number of steps by using "one-pot" or tandem reactions significantly improves efficiency by reducing the need for intermediate purification, which in turn saves time, materials, and reduces waste. researchgate.netderpharmachemica.comgoogle.com

Process intensification through technologies like flow chemistry offers substantial advantages for scalability. mdpi.com Flow reactors can provide better control over reaction parameters (temperature, pressure, mixing), leading to higher reproducibility, improved safety, and often higher yields compared to traditional batch processing. This approach was successfully used for the multigram-scale synthesis of a benzimidazol-2-one (B1210169) derivative, demonstrating its potential for efficient and scalable production. mdpi.com Furthermore, the development of recyclable catalysts and the reduction in solvent usage are critical for creating sustainable and economically viable synthetic processes. google.comgoogle.com

| Parameter | Traditional Batch Synthesis | "One-Pot" / Flow Synthesis | Advantages of Intensification |

| Number of Operations | Multiple steps with isolation | Fewer isolation/purification steps | Reduced time, labor, and material loss google.com |

| Process Control | Difficult to control exotherms | Precise control over temperature/mixing | Enhanced safety and reproducibility mdpi.com |

| Scalability | Challenging, potential for runaway reactions | More straightforward scaling | Safer and more predictable scale-up mdpi.com |

| Waste Generation | High solvent and reagent usage | Minimized solvent use, efficient reactions | Greener process, lower environmental impact google.comgoogle.com |

| Overall Yield | Often lower due to multiple steps | Can be significantly higher | Improved process efficiency |

1 Benzyl 5 Benzyloxy Piperidin 2 One As a Versatile Synthetic Intermediate

Precursor Role in the Synthesis of Biologically Active Piperidine (B6355638) Derivatives

The chemical architecture of 1-benzyl-5-(benzyloxy)piperidin-2-one makes it an ideal starting point for the synthesis of complex piperidine derivatives with significant therapeutic potential. The benzyl (B1604629) group on the nitrogen atom serves as a readily removable protecting group, while the benzyloxy group at the 5-position offers a handle for further functionalization.

The rise of antibiotic resistance has spurred the development of β-lactamase inhibitors to protect β-lactam antibiotics from degradation by bacterial enzymes. Avibactam is a potent, non-β-lactam β-lactamase inhibitor that has been approved for clinical use. The synthesis of Avibactam and its analogs often involves key piperidine-based intermediates.

While a direct synthetic route starting from this compound is not explicitly detailed in the provided research, the structure is closely related to key precursors. For instance, the synthesis of Avibactam relies on the intermediate 5R-[(benzyloxy)amino]piperidine-2S-carboxylate. google.com Patents describing the synthesis of this intermediate mention the use of N-protected piperidin-5-one-2S-carboxylates. google.com The N-benzyl group is a common protecting group in organic synthesis and can be removed under various conditions, including catalytic hydrogenolysis. google.com This suggests that this compound could serve as a valuable, protected precursor that, after some modifications, leads to the core structure required for Avibactam and its analogs.

Table 1: Key Intermediates in the Synthesis of Avibactam

| Intermediate | Role in Synthesis |

|---|---|

| 5R-[(benzyloxy)amino]piperidine-2S-carboxylate | A key chiral intermediate leading to the final Avibactam structure. google.com |

| Benzyl 5-[(benzyloxy)imino]piperidine-2S-carboxylate | A precursor to the corresponding amino derivative after reduction. google.com |

The piperidine scaffold is a common feature in many anti-inflammatory agents. Although direct evidence for the use of this compound in the synthesis of anti-inflammatory drugs is not prominent in the available literature, the general applicability of piperidine derivatives in this therapeutic area is well-established. For example, benzylpiperidine and benzylpiperazine derivatives have been investigated as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, an enzyme involved in inflammatory processes. unisi.it The degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. unisi.it Therefore, the 1-benzylpiperidine (B1218667) core of the title compound makes it a plausible candidate for the development of novel anti-inflammatory agents.

Neurodegenerative diseases like Alzheimer's often involve complex pathological pathways, making multi-target drugs an attractive therapeutic strategy. The N-benzylpiperidine motif is a recognized pharmacophore in the design of dual inhibitors of cholinesterases (ChE) and monoamine oxidases (MAO), two key enzymes implicated in the progression of Alzheimer's disease. nih.gov The N-benzyl group can engage in crucial cation-π interactions with the target proteins. nih.gov

While the direct use of this compound as a precursor for such dual inhibitors is not explicitly documented, its core structure aligns with the general design of these compounds. The synthesis of various N-benzylpiperidine derivatives has been reported for their potential as ChE and MAO inhibitors. The flexibility of the piperidine ring and the possibility of introducing various substituents make it a versatile scaffold for optimizing the inhibitory activity and selectivity.

Curcumin (B1669340), a natural compound from turmeric, exhibits a wide range of biological activities but suffers from poor bioavailability. To overcome this limitation, numerous curcumin analogs have been synthesized. One approach involves the use of a piperidone core to create more stable and potent compounds. Research has shown that N-benzyl-4-piperidone can be used in the condensation reaction with appropriate aldehydes to yield curcumin analogs with significant cytotoxic activity against cancer cell lines. mdpi.com The use of a benzyl group on the piperidone nitrogen is a common strategy in the synthesis of these analogs. Given this precedent, this compound represents a potential starting material for a new class of curcumin analogs, where the benzyloxy group at the 5-position could be further functionalized to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

The piperidine ring is a central structural motif in a vast array of alkaloids, many of which possess significant physiological effects. The synthesis of these complex natural products often relies on the use of functionalized piperidine building blocks. The 2-piperidinone (or δ-valerolactam) substructure present in this compound is a key component of piperidine alkaloids. While specific examples of using this compound in alkaloid synthesis are not detailed in the provided literature, the general synthetic utility of piperidin-2-one derivatives is recognized in the construction of alkaloid scaffolds.

Derivatization Strategies of the Piperidin-2-one Core

The chemical versatility of this compound allows for a variety of derivatization strategies to generate a library of compounds for biological screening. These strategies can target different positions of the piperidin-2-one core.

One key reaction is the removal of the N-benzyl group, which is a common protecting group for secondary amines. This deprotection can be achieved through catalytic hydrogenolysis, for example, using palladium on carbon (Pd/C) and a hydrogen source. google.com This unmasks the secondary amine, allowing for the introduction of a wide range of substituents through N-alkylation or N-acylation, thus enabling the synthesis of diverse N-substituted piperidine derivatives.

The benzyloxy group at the 5-position is another site for modification. Similar to the N-benzyl group, the O-benzyl group can be removed by hydrogenolysis to reveal a hydroxyl group. This hydroxyl group can then be further functionalized through esterification, etherification, or oxidation to a ketone.

The lactam functionality within the piperidin-2-one ring also offers opportunities for derivatization. The carbonyl group can potentially undergo reduction or react with organometallic reagents. The adjacent methylene (B1212753) group could be functionalized through enolate chemistry.

Table 2: Potential Derivatization Reactions of the Piperidin-2-one Core

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| N-benzyl group | Deprotection (Debenzylation) | H₂, Pd/C | Secondary amine |

| 5-benzyloxy group | Deprotection (De-O-benzylation) | H₂, Pd/C | Secondary alcohol |

| Lactam carbonyl | Reduction | LiAlH₄, NaBH₄ | Cyclic amine (piperidine) |

Modifications at the N-Benzyl Position

The N-benzyl group in the this compound scaffold serves primarily as a protecting group for the secondary amine. Its removal is a common transformation that unmasks the nitrogen atom for further functionalization. The most prevalent method for N-debenzylation is catalytic hydrogenolysis. orgsyn.org This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process is highly efficient and typically proceeds under mild conditions, yielding the debenzylated piperidin-2-one and toluene (B28343) as a byproduct. organic-chemistry.org

The reactivity of the benzylic C-H bonds also allows for other transformations, although these are less common when the benzyl group is intended for protection. Under specific conditions, the benzylic methylene group can be oxidized to a carbonyl using reagents like chromium trioxide complexes or 2-iodoxybenzoic acid (IBX) in DMSO. wikipedia.org Radical bromination at the benzylic position can also be achieved using N-bromosuccinimide (NBS) under Wohl-Ziegler conditions. wikipedia.org In some contexts, the N-benzyl group can participate in rearrangements; for instance, a novel aza-semipinacol-type rearrangement involving the transfer of a benzyl group from a nitrogen-adjacent carbon to another carbon in the ring has been reported for related dihydropyridin-2-one systems. nih.gov

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| N-Debenzylation | H₂, Pd/C, Solvent (e.g., EtOH, MeOH) | Secondary Amine (Piperidin-2-one) | orgsyn.orgorganic-chemistry.org |

| Benzylic Oxidation | CrO₃-dmpyz or IBX, DMSO | N-Benzoyl Piperidin-2-one | wikipedia.org |

| Benzylic Bromination | NBS, Radical Initiator (AIBN) | N-(α-bromobenzyl) Piperidin-2-one | wikipedia.org |

Transformations of the Benzyloxy Group

Similar to the N-benzyl group, the benzyloxy ether at the C-5 position is a protecting group for the hydroxyl functionality. The cleavage of this group is a key step in revealing the C-5 alcohol, which can then be used for further synthetic manipulations.

The primary method for O-debenzylation is catalytic hydrogenation, which conveniently can be performed simultaneously with N-debenzylation using H₂ and a palladium catalyst. organic-chemistry.org This one-pot deprotection yields the 5-hydroxypiperidin-2-one. Alternative methods for cleaving benzyl ethers include the use of strong acids, although this is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Once the hydroxyl group at C-5 is unmasked, it becomes a handle for a variety of subsequent reactions. A common and important transformation is its oxidation to a ketone. This provides direct access to the corresponding 1-benzyl-5-oxopiperidin-2-one. This oxidation can be accomplished using a range of standard oxidizing agents. The resulting ketone is a valuable intermediate for introducing nucleophiles at the C-5 position.

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| O-Debenzylation | H₂, Pd/C, Solvent (e.g., EtOH) | C-5 Alcohol | organic-chemistry.org |

| Oxidation of C-5 Alcohol | KMnO₄ or CrO₃ | C-5 Ketone |

Chemical Modifications on the Piperidin-2-one Ring System

The piperidin-2-one ring itself offers multiple avenues for chemical modification, allowing for the introduction of substituents and the alteration of the core scaffold.

Reactions at the Carbonyl Group: The lactam carbonyl is susceptible to nucleophilic attack, particularly by reducing agents. Strong hydride donors like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality completely to an amine, transforming the piperidin-2-one ring into a substituted piperidine. This reaction fundamentally changes the heterocyclic core and is a common strategy in the synthesis of piperidine alkaloids. nih.gov

Reactions Adjacent to the Carbonyl (α-Position): The methylene group (C-3) alpha to the lactam carbonyl can be functionalized after deprotonation to form an enolate. This enolate can then react with various electrophiles. For example, bromination at the α-position can be achieved. researchgate.net In a related system, enantiopure (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one was synthesized from the corresponding piperidin-2-one using bromine in acetic acid. researchgate.net

Introduction of Unsaturation: A double bond can be introduced into the ring to form an α,β-unsaturated lactam, or a dihydropyridinone. One method to achieve this involves generating an enolate, which then reacts with phenylselenyl chloride. youtube.com The resulting α-phenylselenyl lactam is then oxidized (e.g., with hydrogen peroxide), leading to a syn-elimination reaction that furnishes the 5,6-dihydropyridin-2(1H)-one. youtube.com

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Lactam Reduction | LiAlH₄, THF | Substituted Piperidine | |

| α,α-Dibromination | Br₂, Acetic Acid | 3,3-Dibromopiperidin-2-one | researchgate.net |

| α,β-Dehydrogenation | 1. LDA, PhSeCl; 2. H₂O₂ | Dihydropyridin-2-one | youtube.com |

Advanced Synthetic Transformations Leading to Complex Architectures

Derivatives of this compound are valuable precursors for more complex molecular structures through advanced synthetic transformations such as coupling and cycloaddition reactions.

Coupling Reactions and Cycloadditions

The functional handles on the piperidin-2-one ring system can be elaborated into structures suitable for cross-coupling and cycloaddition reactions. For example, the introduction of a double bond to form a dihydropyridinone opens up possibilities for Diels-Alder reactions or conjugate additions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. Unsaturated piperidine derivatives, which can be synthesized from piperidones, readily undergo such reactions. google.com For instance, a silyl (B83357) piperidine reagent derived from a piperidone can participate in palladium-catalyzed cross-couplings with organohalides. google.com This methodology provides a route to complex aryl- or vinyl-substituted piperidines.

Dipolar cycloaddition reactions are another effective strategy for building complex, fused heterocyclic systems. Nitrones derived from hydroxylamines (which could be prepared from the piperidinone scaffold) can undergo intramolecular cycloadditions with tethered alkenes. iupac.org This approach has been used to generate all-cis-2,3,6-trisubstituted piperidines and related indolizidine alkaloids. iupac.org

Reductive and Oxidative Transformations of Derived Structures

The structures derived from this compound can undergo further redox transformations to yield a variety of functionalized piperidines.

Reductive Transformations: As mentioned, the complete reduction of the lactam carbonyl with powerful reducing agents like LiAlH₄ is a key transformation that converts the piperidin-2-one into a piperidine. This is often a crucial step in the total synthesis of natural products containing a piperidine core. nih.gov Other functional groups introduced onto the scaffold, such as esters or alkenes, can also be selectively reduced. For example, an ester group can be reduced to a primary alcohol using LiAlH₄. nih.gov

Oxidative Transformations: Oxidation reactions can be used to introduce new functional groups or to modify existing ones. The oxidation of the C-5 hydroxyl group (after debenzylation) to a ketone is a prime example. Further oxidation of the piperidine ring can lead to the formation of iminium ion intermediates, which are highly reactive electrophiles. nih.gov These can be trapped by nucleophiles to introduce substituents at the C-2 or C-6 positions of the piperidine ring. For instance, the oxidation of N-protected piperidines can generate N-acyliminium ions, which are valuable for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Molecular Recognition and Structure Activity Relationships of 1 Benzyl 5 Benzyloxy Piperidin 2 One Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for predicting and analyzing the behavior of molecules at an atomic level. These techniques are instrumental in rational drug design, allowing researchers to model ligand-target interactions, analyze conformational preferences, and predict binding affinities before undertaking expensive and time-consuming laboratory synthesis and testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how ligands, such as derivatives of 1-benzyl-5-(benzyloxy)piperidin-2-one, interact with the binding sites of biological macromolecules like proteins.

Docking simulations have been employed to study various piperidine (B6355638) derivatives, providing insights into their potential biological targets. For instance, studies on N-benzylpiperidine derivatives have explored their interactions with enzymes like monoacylglycerol lipase (B570770) (MAGL) and tyrosinase, as well as with G-protein coupled receptors like sigma receptors. unisi.itnih.gov In these studies, the piperidine scaffold serves as a core structure, while the substituents, such as the benzyl (B1604629) and benzyloxy groups, play crucial roles in establishing specific interactions with amino acid residues in the target's active site.

Key interactions typically observed in docking studies of benzylpiperidine derivatives include:

Hydrogen Bonding: The carbonyl oxygen of the piperidin-2-one ring and the ether oxygen of the benzyloxy group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two benzyl groups provide extensive aromatic surfaces for hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

For example, docking studies of benzylpiperidine-based inhibitors into the active site of monoacylglycerol lipase (MAGL) predicted key hydrogen bond interactions that were crucial for their inhibitory activity. unisi.it Similarly, docking of N-benzyl indole (B1671886) hybrid thiosemicarbazones into the tyrosinase active site helped to rationalize their observed inhibitory potentials. nih.gov These computational models are essential for optimizing lead compounds by suggesting structural modifications that could enhance binding affinity and selectivity.

Table 1: Representative Molecular Docking Studies on Piperidine Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Benzylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Hydrogen bonding, Hydrophobic interactions | unisi.it |

| Benzylpiperazine Derivatives | Sigma-1 Receptor (S1R) | Interactions with crucial amino acid residues | nih.gov |

| 3,5-Bis(arylidene)piperidin-4-one | Antitumor Targets | Not specified | tandfonline.com |

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of the piperidin-2-one ring is essential for understanding its interaction with biological targets. The piperidine ring is not planar and typically adopts low-energy conformations, most commonly a chair or a twist-boat form.

For piperidine derivatives, the chair conformation is generally the most stable. lookchem.com However, the presence of bulky substituents, such as the N-benzyl and C5-benzyloxy groups in the title compound, can influence the conformational equilibrium. researchgate.net Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformations and identify the most stable structures. researchgate.net These studies suggest that for substituted piperidines, multiple low-energy conformations may exist and be populated in solution, which can be relevant for binding to flexible protein targets. researchgate.net

Energetic considerations are crucial, as the ligand must adopt a conformation that is both energetically favorable on its own and complementary to the binding site. The energy penalty for adopting a specific "bioactive" conformation upon binding must be offset by the favorable energy of the ligand-target interactions. Studies on related piperidine and piperazine (B1678402) derivatives have shown that the piperidine ring is a key structural element influencing activity at targets like the sigma-1 receptor. nih.gov

Beyond predicting the binding pose, computational methods aim to accurately predict the binding affinity of a ligand for its target, often expressed as a binding free energy. docking.org Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach can be used to estimate binding free energies from molecular dynamics simulations of the ligand-protein complex. plos.orgsciepub.com

Predicting binding affinity is a challenging task, as it requires accounting for various factors, including enthalpic and entropic contributions. nih.gov For derivatives of this compound, the binding mode would likely involve the benzyl groups occupying hydrophobic pockets within the receptor site, while the polar lactam and ether functionalities engage in more specific hydrogen bonding or dipolar interactions. tandfonline.comnih.gov

The accuracy of these predictions is critical for prioritizing compounds for synthesis and biological evaluation. While scoring functions in docking programs provide a rapid estimation of binding strength, more rigorous methods like free energy calculations, although computationally expensive, can offer more reliable predictions. nih.govdocking.org Studies have shown that for some systems, these methods can predict binding energies with reasonable accuracy, guiding the optimization of ligand affinity. plos.org

Mechanistic Insights into Biological Interactions (In Vitro Studies)

In vitro studies provide experimental validation for the predictions made by computational models and offer deeper insights into the mechanisms of biological action. These studies, conducted in a controlled laboratory setting, are essential for characterizing the interactions of compounds with their molecular targets.

For derivatives of this compound that target enzymes, it is crucial to determine the nature of their inhibitory activity. Enzyme inhibition kinetics studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information provides clues about whether the inhibitor binds to the enzyme's active site or to an allosteric site.

Furthermore, determining the reversibility of inhibition is critical. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, whereas irreversible inhibitors typically form a stable, covalent bond with the enzyme. unisi.it For many therapeutic applications, reversible inhibitors are preferred to minimize the risk of off-target effects and toxicity.

Studies on benzylpiperidine and benzylpiperazine-based compounds targeting monoacylglycerol lipase (MAGL) have identified them as reversible inhibitors. unisi.it Kinetic assays confirmed that these compounds did not interact significantly with cysteine residues and that their inhibitory effect could be reversed upon dilution, indicating a non-covalent binding mechanism. unisi.it Similarly, studies on benzyl phenyl ketone derivatives as 5-lipoxygenase inhibitors showed them to be competitive and reversible. nih.gov

Table 2: Summary of Enzyme Inhibition Data for Related Piperidine Derivatives

| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Range | Reference |

|---|---|---|---|---|

| Benzylpiperidine/piperazine derivatives | Monoacylglycerol Lipase (MAGL) | Reversible | IC₅₀ in nanomolar range | unisi.it |

| Benzyl phenyl ketones | 5-Lipoxygenase (5-hLOX) | Competitive, Reversible | Kᵢ = 0.7 µM - 4.8 µM | nih.gov |

| Indole-based thiosemicarbazones | Tyrosinase | Competitive | IC₅₀ = 12.40 µM - 47.24 µM | nih.gov |

The benzylpiperidine scaffold is a versatile structural motif found in compounds that modulate a wide range of biological targets. nih.gov In vitro binding assays and functional studies are used to identify and characterize the activity of these compounds at specific molecular targets.

Enzymes: As discussed, derivatives have shown inhibitory activity against enzymes such as MAGL, cholinesterases, and 5-lipoxygenase. unisi.itnih.gov

Receptors: The benzylpiperidine core is present in ligands for various receptors. A significant body of research has focused on their interaction with sigma (σ) receptors, with some derivatives showing high affinity and selectivity. nih.gov These receptors are implicated in a variety of central nervous system disorders. Additionally, piperidine derivatives have been developed as antagonists for adrenergic receptors. nih.gov

Ion Channels: While less commonly reported for this specific scaffold, the modulation of ion channels is another potential mechanism of action for piperidine-containing compounds.

Other Targets: Some 2-piperidone (B129406) derivatives have been investigated for their ability to inhibit the aggregation of β-amyloid peptides, a process central to Alzheimer's disease. nih.gov Other studies have shown that certain derivatives can act as positive allosteric modulators of the glutamate (B1630785) transporter EAAT2, suggesting a role in neurological disorders. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for determining the constitution and stereochemistry of organic molecules in solution. For 1-Benzyl-5-(benzyloxy)piperidin-2-one, a suite of NMR experiments is employed to assign all proton and carbon signals and to deduce the relative configuration of stereocenters.

1D and 2D NMR Techniques (e.g., NOESY, HSQC) for Configuration Elucidation

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of each nucleus. However, for a molecule with multiple chiral centers like this compound, two-dimensional (2D) NMR experiments are crucial for unambiguous stereochemical assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the piperidinone ring and the benzyl (B1604629) and benzyloxy substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the spatial proximity of protons. Correlations observed in a NOESY spectrum indicate that protons are close in space (typically < 5 Å), which is critical for establishing the relative stereochemistry at the C5 position of the piperidinone ring. For instance, a NOESY correlation between the proton at C5 and specific protons on the N-benzyl group would help define the conformation of the ring and the orientation of its substituents.

A representative, though hypothetical, compilation of key NMR data is presented below.

| Proton Signal | ¹H Chemical Shift (ppm) | Key NOESY Correlations |

| H-5 | (example value) | (e.g., with H-3, H-6, benzyl protons) |

| N-CH₂ | (example value) | (e.g., with aromatic protons, H-6) |

| O-CH₂ | (example value) | (e.g., with aromatic protons, H-5) |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides structural information in solution, single-crystal X-ray crystallography offers an atomic-resolution view of the molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering irrefutable proof of the molecular structure and stereochemistry.

Confirmation of Molecular Conformation and Stereochemistry

The data from X-ray diffraction provides the ultimate confirmation of the molecular conformation, such as the chair or boat conformation of the piperidinone ring, and the absolute stereochemistry if a suitable derivative is crystallized. This solid-state structure serves as a benchmark for comparison with computational models and conformations observed in solution by NMR.

A hypothetical table of crystallographic data is shown below.

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (example value) |

| b (Å) | (example value) |

| c (Å) | (example value) |

| β (°) | (example value) |

| V (ų) | (example value) |

| Z | (example value) |

Mass Spectrometry and Chromatographic Techniques in Synthetic Research

Mass spectrometry and chromatography are workhorse techniques in synthetic chemistry, used for reaction monitoring, purity assessment, and confirmation of molecular identity.

High-Resolution Mass Spectrometry (HRMS) for Compound Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, as the measured mass can be matched to a calculated mass for a specific formula. This technique is crucial for confirming that the synthesized compound has the correct molecular formula, distinguishing it from potential isomers or byproducts.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | (example value) | (example value) |

| [M+Na]⁺ | (example value) | (example value) |

Chiral HPLC for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary and effective method for separating enantiomers and quantifying their relative amounts. nih.gov For the compound This compound , which possesses a chiral center at the C5 position, chiral HPLC methods are essential for assessing its enantiomeric excess (e.e.).

While specific, detailed research findings on the chiral HPLC analysis of This compound are not extensively documented in publicly available literature, the general principles of chiral separation for analogous structures provide a framework for its assessment. The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net

Detailed Research Findings:

In the absence of direct studies on This compound , research on structurally related chiral compounds, such as other piperidine (B6355638) derivatives, often employs polysaccharide-based CSPs. These phases, typically derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are known for their broad applicability in resolving a wide range of racemates. nih.govnih.gov For instance, columns like the DAICEL CHIRALCEL® and CHIRALPAK® series are frequently utilized. rsc.org

The development of a successful chiral HPLC method involves the systematic optimization of several parameters:

Chiral Stationary Phase (CSP): The choice of CSP is paramount. For piperidinone structures, both coated and immobilized polysaccharide-based columns would be primary candidates for screening.

Mobile Phase: A normal-phase eluent system, commonly a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is often effective. The ratio of these components is adjusted to optimize the separation (resolution) and the analysis time. researchgate.net

Additives: Basic or acidic additives to the mobile phase can significantly improve peak shape and resolution. For amine-containing compounds, a basic additive like diethylamine (B46881) (DEA) is often used. derpharmachemica.com

Flow Rate and Temperature: These parameters are fine-tuned to achieve the best balance between resolution and run time.

A hypothetical, yet representative, data table for a chiral HPLC method for a compound like This compound is presented below. This table illustrates the typical parameters that would be defined in a validated method.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | CHIRALPAK® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | Approx. 12.5 min |

| Retention Time (S-enantiomer) | Approx. 15.2 min |

| Resolution (Rs) | > 2.0 |

Note: This data is illustrative and based on methods used for structurally similar compounds. Actual values would need to be determined experimentally.

The resolution factor (Rs) is a critical measure of the separation between the two enantiomer peaks. A value greater than 1.5 is generally considered to indicate a baseline separation, which is necessary for accurate quantification. nih.gov The development of such a method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for the intended purpose of determining enantiomeric purity. derpharmachemica.com

Future Directions and Emerging Research Avenues for 1 Benzyl 5 Benzyloxy Piperidin 2 One

Development of Novel Synthetic Methodologies

The development of efficient and novel synthetic techniques for constructing highly substituted piperidine (B6355638) and piperidin-2-one frameworks is a primary focus of modern organic chemistry. ajchem-a.commdpi.com Future research will likely move beyond classical methods like the Dieckman cyclization, which can present challenges in processing and yield. acs.org New strategies are being explored to enhance efficiency, stereoselectivity, and molecular diversity.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer an atom-economical and efficient route to diverse piperidin-2-one derivatives. researchgate.net A four-component diastereoselective synthesis has already been reported for creating complex piperidin-2-ones. researchgate.net

Catalytic Methods: The use of transition metal catalysts, such as palladium and gold, is enabling novel cyclization strategies for assembling the piperidine ring. ajchem-a.com For instance, Pd(II)-catalyzed reactions have been developed for synthesizing 2,6-disubstituted piperidines. ajchem-a.com

Enzymatic and Biocatalytic Approaches: Leveraging enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods, allowing for reactions to occur under mild conditions. benthamdirect.comresearchgate.net

Flow Chemistry: The use of flow microreactors for radical-mediated cyclizations can offer better control over reaction conditions and improve safety and scalability. mdpi.com

These advanced methodologies could be applied to synthesize novel analogs of 1-Benzyl-5-(benzyloxy)piperidin-2-one with varied substitution patterns, which is crucial for tuning the molecule's pharmacological properties. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas for Derivatives

Piperidine and piperidinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. researchgate.netnih.govnih.gov Derivatives of this compound could be rationally designed to target a variety of diseases.

Emerging therapeutic areas for exploration include:

Oncology: Piperidone-containing compounds have been shown to induce apoptosis in cancer cells by targeting various pathways, including the JAK/STAT and NF-κB signaling pathways. nih.gov Novel derivatives could be developed as inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, which is a key target in cancer therapy. nih.gov

Neurodegenerative Diseases: The piperidine scaffold is a core component of donepezil, a drug used to treat Alzheimer's disease. acs.orgnih.gov New analogs could be designed as acetylcholinesterase (AChE) inhibitors or to target other pathways involved in neurodegeneration. acs.org

Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new classes of drugs. The piperidine scaffold has shown promise in this area, and derivatives could be screened for activity against a range of bacterial and parasitic pathogens. nih.gov

Rare Diseases: Recent research has explored substituted piperidine-2,6-dione derivatives for treating hematological disorders like sickle cell disease and β-thalassemia by inducing fetal hemoglobin expression. acs.org This highlights the potential for piperidin-2-one scaffolds to be adapted for orphan diseases.

Systematic screening and biological evaluation of a library of this compound derivatives against these and other targets could reveal novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of lead compounds. researchgate.netnih.gov These computational tools can be powerfully applied to the design of novel derivatives based on the this compound scaffold.

Key applications of AI/ML include:

Predictive Modeling: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds based on their chemical structure. researchgate.net This allows for the rapid virtual screening of large libraries of potential derivatives.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.govacm.org These models can be trained on existing piperidinone structures to generate novel, synthesizable compounds optimized for specific biological targets.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, reducing the likelihood of late-stage failures in clinical trials. nih.gov

Synthesis Planning: AI-driven systems are being developed to assist chemists in planning the most efficient synthetic routes for creating new molecules, a significant bottleneck in drug development. acm.org

Green Chemistry Approaches in the Synthesis of Piperidin-2-one Scaffolds

The principles of green chemistry, which focus on designing chemical processes that minimize the use and generation of hazardous substances, are becoming increasingly important in pharmaceutical manufacturing. nih.gov Applying these principles to the synthesis of piperidin-2-one scaffolds can lead to more sustainable, cost-effective, and environmentally friendly production methods.

Future research in this area will likely focus on:

Solvent-Free Reactions: Performing reactions without a solvent, such as in the Castagnoli-Cushman reaction for synthesizing lactams, reduces waste and environmental impact. researchgate.net

Use of Water as a Solvent: Water is an ideal green solvent, and methods are being developed to perform key synthetic steps, such as the hydrogenation of pyridines to piperidines, in aqueous media. mdpi.comnih.gov

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product minimizes waste. acs.org

Alternative Energy Sources: Utilizing methods like ultrasound irradiation can accelerate reactions and reduce energy consumption. ajchem-a.com

Use of Greener Reagents: Replacing hazardous reagents with more benign alternatives, for example, using amino acids instead of ammonia (B1221849) in piperidone synthesis, is a key goal. researchgate.netsciencemadness.org

Adopting these green chemistry approaches for the synthesis of this compound and its derivatives will be crucial for the long-term viability and environmental sustainability of this class of compounds. acs.orgresearchgate.net

Collaborative Research Opportunities in Academia and Industry

The complex, high-risk, and expensive nature of drug discovery makes collaboration between academic institutions and the pharmaceutical industry essential for innovation. researchgate.netnih.gov Such public-private partnerships can leverage the strengths of both sectors to accelerate the translation of basic scientific discoveries into new medicines. nih.govnridigital.com

Opportunities for collaboration in the context of this compound research include:

Early-Stage Discovery: Academic labs can focus on fundamental research, such as developing novel synthetic methods and identifying new biological targets, while industry partners can provide resources, screening capabilities, and expertise in drug development. vu.nl

Translational Research: Joint programs can be established to advance promising compounds from academic discovery through preclinical and early clinical development. This bridges the "valley of death" where many promising academic discoveries fail due to a lack of funding and resources.

Open Innovation Models: Pharmaceutical companies are increasingly engaging in open innovation, sharing data and tools to foster a more collaborative research ecosystem. vu.nl Platforms like this could enable wider exploration of the therapeutic potential of piperidin-2-one scaffolds.

Training and Knowledge Exchange: Collaborations provide valuable training opportunities for students and postdoctoral researchers, preparing them for careers in the pharmaceutical industry, while also allowing for the exchange of cutting-edge knowledge between academic and industry scientists. researchgate.netnih.gov

Strategic alliances between universities and pharmaceutical companies will be a critical driver for realizing the therapeutic potential of this compound and related compounds. vu.nlpfizer.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-5-(benzyloxy)piperidin-2-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using benzyl bromide and a hydroxylated piperidinone precursor under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Temperature control (60–80°C) and reaction time (12–24 hours) are critical for achieving >70% yield. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate formation, while purification by silica gel chromatography isolates the final product . Industrial protocols often employ continuous flow reactors to enhance scalability and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H NMR : Focus on the piperidinone carbonyl proton (δ 3.8–4.2 ppm) and benzyloxy group protons (δ 4.5–5.0 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : The carbonyl carbon (δ ~170 ppm) and benzyl carbons (δ 125–135 ppm) validate structural integrity .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (~1100 cm⁻¹) confirm functional groups .

- HRMS : Accurate mass measurement (e.g., m/z 295.1572 for C₁₉H₂₁NO₃⁺) ensures molecular formula validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when scaling up the synthesis under different catalytic conditions?

- Methodological Answer : Yield variations during scale-up often arise from inefficient mixing or heat distribution. Employing Design of Experiments (DoE) optimizes parameters like catalyst loading (e.g., LiAlH₄ vs. NaBH₄) and solvent volume. Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps, while statistical tools (ANOVA) correlate variables with yield outcomes. Pilot-scale trials using flow chemistry (e.g., microreactors) mitigate batch-to-batch inconsistencies .

Q. What strategies are employed to analyze the regioselectivity of benzyloxy group substitution in piperidinone derivatives under varying electrophilic conditions?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational DFT calculations (e.g., Gaussian) predict preferential attack at the less hindered C-5 position. Experimental validation involves synthesizing analogs (e.g., C-3 vs. C-5 substituted derivatives) and comparing ¹H NMR coupling constants. Competitive reactions with deuterated reagents (e.g., DMF-d₇) track substitution pathways .

Q. How do computational models predict the bioactive conformations of this compound, and what validation methods are used against experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., kinases or GPCRs). Pharmacophore mapping identifies critical binding motifs (e.g., benzyloxy hydrophobic pockets). Experimental validation includes:

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values) .

- X-ray Crystallography : Resolves ligand-protein co-crystal structures to confirm predicted poses .

Discrepancies between computational and experimental data guide iterative model refinement.

Q. What analytical approaches are used to distinguish between keto-enol tautomerism in this compound derivatives during stability studies?

- Methodological Answer :

- Dynamic NMR : Monitors temperature-dependent chemical shift changes (e.g., enolic proton at δ 12–14 ppm in DMSO-d₆) .

- UV-Vis Spectroscopy : Tracks absorbance shifts (λ ~250–300 nm) indicative of tautomeric equilibria .

- pH-Dependent Studies : Stability in buffered solutions (pH 3–10) identifies dominant tautomers under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound against Gram-positive vs. Gram-negative bacteria?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains or assay protocols. Standardize testing using CLSI guidelines:

- MIC Assays : Compare activity against reference strains (e.g., S. aureus ATCC 25923 vs. E. coli ATCC 25922) .

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC.

- Synergy Studies : Combine with β-lactams to evaluate potentiation effects. Contradictory data may reflect membrane permeability differences, validated via liposome permeability assays .

Tables for Key Comparisons

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | Solvent selection, TLC monitoring | Flow chemistry, DoE, kinetic modeling |

| Characterization | NMR/IR/HRMS | Dynamic NMR, X-ray crystallography |

| Bioactivity Validation | Antimicrobial screening | SPR, MD simulations, in vivo PK/PD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.